

# Physicochemical and Computed Properties

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## Compound of Interest

Compound Name: *Tert-butyl methanesulfonate*

Cat. No.: B095192

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**Tert-butyl methanesulfonate**, also known as tert-butyl mesylate, is an organic compound valued for its utility as an alkylating agent.<sup>[1][2]</sup> Its properties are summarized in the tables below.

## Table 1: Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	16427-41-1	[2][3][4][5]
Molecular Formula	C <sub>5</sub> H <sub>12</sub> O <sub>3</sub> S	[2][3][4][5]
Molecular Weight	152.21 g/mol	[2][4][5]
Density	1.098 g/cm <sup>3</sup>	
Synonyms	tert-Butyl Mesylate, Methanesulfonic Acid tert-butyl Ester, 2-Methyl-2- methylsulfonyloxy-propane	[1][2][4][5]

## Table 2: Computed Properties

Property	Value	Source(s)
Topological Polar Surface Area	51.8 Å <sup>2</sup>	[3][5]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	2	[3]
Complexity	167	[3][5]
Monoisotopic Mass	152.05071541 Da	[3][5]
XLogP3-AA	0.6	[3][5]

## Synthesis and Reactions

**Tert-butyl methanesulfonate** is most commonly synthesized by the reaction of tert-butanol with methanesulfonyl chloride.[6][7] This reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[6] The methanesulfonate group is an excellent leaving group, making this compound a useful substrate in nucleophilic substitution reactions.[8] Due to the sterically hindered tertiary carbon and the stability of the resulting carbocation, these substitutions predominantly proceed via an S<sub>n</sub>1 mechanism.[6]

## Experimental Protocols

### Synthesis of Tert-butyl Methanesulfonate

This protocol is based on a reported high-yield synthesis.[7]

Materials:

- tert-Butanol
- Methanesulfonyl chloride
- Triethylamine
- Dichloromethane (anhydrous)

- Stirring apparatus
- Round-bottom flask
- Cooling bath

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butanol and triethylamine in anhydrous dichloromethane.
- Cool the mixture to -15 °C using a cooling bath.
- Slowly add methanesulfonyl chloride to the stirred solution while maintaining the temperature at -15 °C.
- Allow the reaction to stir at this temperature for 1 hour.[7]
- Upon completion, the reaction mixture can be worked up by washing with water to remove triethylamine hydrochloride, followed by drying of the organic layer and removal of the solvent under reduced pressure.

## Representative Nucleophilic Substitution (S<sub>N</sub>1) Reaction

This protocol illustrates a typical application of a methanesulfonate in a substitution reaction, analogous to how **tert-butyl methanesulfonate** would be used.

Materials:

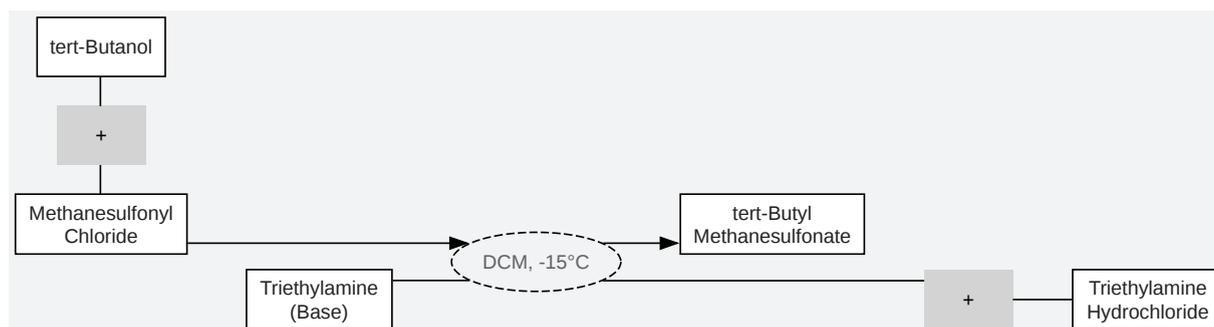
- **Tert-butyl methanesulfonate** (or a similar methanesulfonate substrate)
- A suitable nucleophile (e.g., sodium cyanide)
- Anhydrous dimethyl sulfoxide (DMSO)
- Stirring apparatus
- Heating mantle or oil bath

Procedure:

- Charge a dry, round-bottomed flask with the methanesulfonate substrate.
- Add anhydrous DMSO to dissolve the substrate.
- Add the nucleophile (e.g., sodium cyanide) to the solution.
- Heat the mixture with stirring to a suitable temperature (e.g., 45 °C) and maintain for several hours (e.g., 18 hours) to ensure the reaction goes to completion.[9]
- After cooling, the reaction is quenched and the product is extracted using an appropriate solvent. Purification is typically achieved through recrystallization or column chromatography.

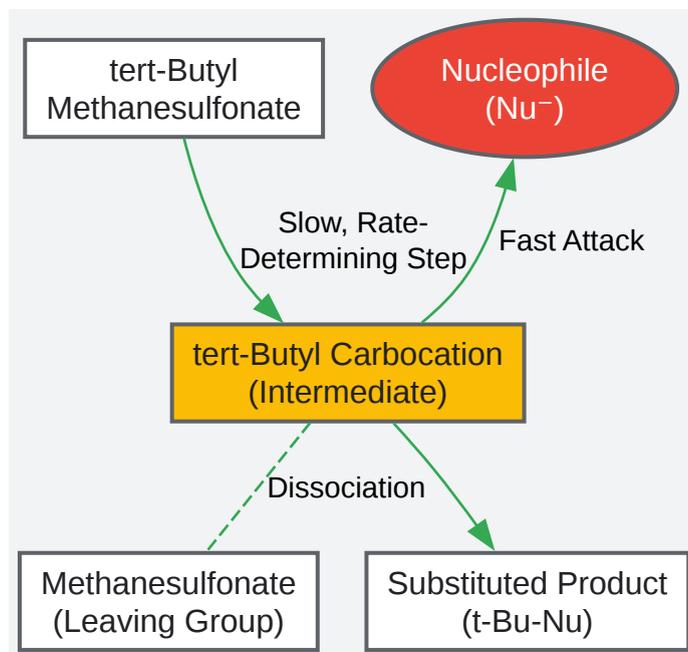
## Visualizations

The following diagrams illustrate the synthesis and primary reaction mechanism of **tert-butyl methanesulfonate**.



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Caption: Synthesis of **tert-butyl methanesulfonate**.



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Caption: The S<sub>n</sub>1 reaction mechanism.

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